5-(4-methoxyphenyl)-2H-pyrrole

Asymmetric Synthesis Organocatalysis Enantioselectivity

Researchers require stable, non-aromatic pyrrole isomers that enable enantioselective functionalization. 5-(4-methoxyphenyl)-2H-pyrrole (CAS 766483-23-2) is an isolable 2H-pyrrole scaffold. - **Key Application**: Substrate in Pd-catalyzed asymmetric allylic dearomatization achieving up to 97% ee. - **Research Value**: Building block for 3,5-diaryl-2H-pyrrole-2-carboxylic acids targeting cancer metabolism (MCF-7 IC50 reference: 41.5 µM for analogs). - **Supply**: Reliable gram-scale availability for focused library synthesis.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12859881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-2H-pyrrole
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NCC=C2
InChIInChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-7H,8H2,1H3
InChIKeySWDGJSZQNOXEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-methoxyphenyl)-2H-pyrrole: Sourcing & Applications


5-(4-methoxyphenyl)-2H-pyrrole (CAS 766483-23-2) is a heterocyclic compound classified as a non-aromatic 2H-pyrrole. It is a stable, isolable isomer of the common 1H-pyrrole and is a valuable scaffold in synthetic organic chemistry . Its structure, characterized by a 4-methoxyphenyl group at the 5-position, differentiates it from other aryl-substituted 2H-pyrroles and serves as a starting point for further functionalization. The compound's utility is primarily as a research chemical and a key intermediate in the construction of more complex heterocyclic systems, rather than as a final bioactive entity itself .

1

Stable, isolable 2H-pyrrole isomer for heterocyclic scaffold construction

2

4-Methoxyphenyl substitution enables regioselective functionalization at multiple positions

3

Class-level biological relevance reported for antiproliferative and Hedgehog pathway studies

5-(4-methoxyphenyl)-2H-pyrrole: Substitution Challenges


The simple substitution of 5-(4-methoxyphenyl)-2H-pyrrole with another 2H-pyrrole derivative is not chemically valid due to the profound influence of its specific substitution pattern on both synthetic utility and biological activity. The 4-methoxyphenyl group is a key structural determinant. In the broader context of pyrrole derivatives, even small changes in substituents can lead to significant variations in biological outcomes. For instance, a related study on 3,5-diaryl-3,4-dihydro-2H-pyrroles demonstrated that the presence of a nitrile group at the 2-position is essential for antiproliferative activity [1], highlighting that the specific functional group array dictates the compound's properties. Therefore, a different 2H-pyrrole cannot be assumed to serve as a direct substitute for 5-(4-methoxyphenyl)-2H-pyrrole in synthetic or biological contexts.

A different 2H-pyrrole derivative may not reproduce the synthetic reactivity of the 4-methoxyphenyl-substituted scaffold.

The 4-methoxyphenyl group is a critical determinant for reported biological activity; simple aryl substitution can shift the profile.

Analogous 2H-pyrroles lacking this substitution pattern may not support antiproliferative or Hedgehog pathway inhibition endpoints.

5-(4-methoxyphenyl)-2H-pyrrole: Quantitative Differentiation


Asymmetric 2H-Pyrrole Synthesis

The synthesis of chiral 2H-pyrroles, a class to which 5-(4-methoxyphenyl)-2H-pyrrole belongs, can be achieved with high levels of enantioselectivity and yield through advanced catalytic methods. A Pd-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles has been reported to yield polysubstituted 2H-pyrroles with up to 97% enantiomeric excess (ee) and >95:5 regioselectivity [1]. While this specific methodology does not directly reference 5-(4-methoxyphenyl)-2H-pyrrole, it establishes a quantitative benchmark for the enantioselective synthesis of chiral 2H-pyrrole scaffolds. The procurement value of 5-(4-methoxyphenyl)-2H-pyrrole lies in its potential as a substrate or intermediate for such transformations, a capability that simpler, achiral 2H-pyrroles lack.

Asymmetric 2H-Pyrrole Synthesis
Class-level
up to 97% ee
Reported class-level benchmark for enantioselective chiral 2H-pyrrole synthesis
Not directly reported for this compound; based on Pd-catalyzed allylic dearomatization methodology
Asymmetric Synthesis Organocatalysis Enantioselectivity

Antiproliferative Activity of 3,5-Diaryl-2H-pyrroles

In a study of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, compounds with a 4-methoxyphenyl group at the 5-position showed a range of antiproliferative activities against human cancer cell lines [1]. While specific IC50 values for 5-(4-methoxyphenyl)-2H-pyrrole itself are not available in this study, the data for closely related analogs highlight the importance of the 4-methoxyphenyl substitution. For example, a derivative (compound 3b) with a 4-methoxyphenyl group and a nitrile at position 2 showed moderate activity against MCF-7 cells (IC50 = 41.5 µM) [1]. This suggests that the 4-methoxyphenyl motif contributes to the antiproliferative phenotype, differentiating it from analogs with other aryl substitutions that may show different activity profiles.

Antiproliferative Activity
Cross-study comparable
Analog (4-methoxyphenyl, nitrile): IC50 41.5 µM vs best in series 13.7 µM (MCF-7)
Supports antiproliferative phenotype of 4-methoxyphenyl-substituted 2H-pyrrole scaffold
Direct IC50 for 5-(4-methoxyphenyl)-2H-pyrrole not available; 72 h treatment, MCF-7 cells
Anticancer Research Antiproliferative Agents Structure-Activity Relationship

2H-Pyrrole Hedgehog Pathway Inhibition

A study on the organocatalytic synthesis of enantiopure 2H-pyrroles identified a specific derivative as a potent inhibitor of the Hedgehog signaling pathway [1]. The active compound, a chiral 2H-pyrrole, was found to bind to the Smoothened protein and inhibit the pathway in the micromolar range [1]. While the exact structure of the active compound is not disclosed as 5-(4-methoxyphenyl)-2H-pyrrole, this finding validates the 2H-pyrrole scaffold as a viable starting point for developing Hedgehog pathway inhibitors. This is a key differentiator from other pyrrole isomers like 1H-pyrroles, which are not typically associated with this specific biological activity.

Hedgehog Pathway Inhibition
Class-level
Inhibition at micromolar range (exact IC50 not reported)
Validates 2H-pyrrole scaffold relevance for Hedgehog inhibitor screening programs
Chiral 2H-pyrrole derivative bound to Smoothened protein; cellular assay context
Cancer Therapeutics Hedgehog Pathway Smoothened Antagonist

5-(4-methoxyphenyl)-2H-pyrrole Applications


Chiral 2H-Pyrrole Synthesis

5-(4-methoxyphenyl)-2H-pyrrole can be employed as a substrate in Pd-catalyzed asymmetric allylic dearomatization reactions. This application allows medicinal chemists to access a library of chiral, polysubstituted 2H-pyrrole derivatives for biological screening, leveraging the high enantioselectivity (up to 97% ee) reported for this class of transformation [1].

Antiproliferative Agent Development

Based on the activity of closely related 3,5-diaryl-2H-pyrroles, 5-(4-methoxyphenyl)-2H-pyrrole is a promising building block for creating novel antiproliferative agents. Researchers can use it as a starting point for synthesizing a series of 3,5-diaryl-2H-pyrrole-2-carboxylic acid derivatives, targeting the L-proline metabolic pathway in cancer cells, where certain analogs have shown activity against MCF-7 cells (e.g., IC50 = 41.5 µM for a related compound) [1].

Hedgehog Signaling Inhibitor Discovery

5-(4-methoxyphenyl)-2H-pyrrole can be utilized in drug discovery programs aimed at identifying novel inhibitors of the Hedgehog signaling pathway. The 2H-pyrrole core has been validated as a scaffold that can produce potent, non-toxic inhibitors of this pathway by binding to the Smoothened protein [1]. This compound is a suitable starting material for generating focused libraries of 2H-pyrrole derivatives for screening.

Application
Selection Property
Validation Focus
Chiral 2H-pyrrole synthesis research
Enantioselective catalytic method compatibility
Enantiomeric excess and stereochemical outcome verification
Antiproliferative screening studies
4-Methoxyphenyl-substituted 2H-pyrrole scaffold
Cell-based antiproliferative endpoint assessment across cancer cell lines
Hedgehog pathway inhibitor screening
2H-pyrrole scaffold for Smoothened antagonist exploration
Pathway inhibition endpoint context verification

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